3,4-Diphenyl-5-nitro-2-furoic acid

Mutagenicity Genotoxicity Screening Structure-Activity Relationship

Structure-activity studies on nitrofuran genotoxicity require precise 2-substituent identity-generic analogs introduce irreproducible results. - **Defined SAR role**: Lowest-activity comparator in TA100 Ames test vs. methyl ester/acetyl analogs (Ichikawa et al.). - **Synthetic efficiency**: Free carboxylic acid eliminates hydrolysis steps for amide/hydrazide conjugate libraries. - **Formulation advantage**: Single COOH enables systematic salt formation (Na, K, meglumine) unavailable in ester forms. Procure the validated free acid to ensure experimental fidelity and batch-to-batch consistency.

Molecular Formula C17H11NO5
Molecular Weight 309.27 g/mol
CAS No. 52101-40-3
Cat. No. B12906618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diphenyl-5-nitro-2-furoic acid
CAS52101-40-3
Molecular FormulaC17H11NO5
Molecular Weight309.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C17H11NO5/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(23-15)18(21)22)12-9-5-2-6-10-12/h1-10H,(H,19,20)
InChIKeyHZKQRIMQLFWOGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diphenyl-5-nitro-2-furoic Acid: Structural & Procurement Profile


3,4-Diphenyl-5-nitro-2-furoic acid (CAS 52101-40-3) is a heterocyclic organic compound belonging to the class of 5-nitrofuran derivatives. It is characterized by a furan ring substituted with phenyl groups at the 3- and 4-positions, a nitro group at the 5-position, and a carboxylic acid moiety at the 2-position. The molecular formula is C17H11NO5, with a molecular weight of 309.27 g/mol, an XLogP3 of 4.3, and exactly one hydrogen bond donor [1]. This compound was originally synthesized and characterized in a foundational structure-activity relationship study of eight 3,4-diphenyl-substituted furan analogs, where it was specifically designated as the free carboxylic acid comparator to a series of ester and ketone derivatives [2]. Its identity is confirmed by IUPAC name as 5-nitro-3,4-diphenylfuran-2-carboxylic acid, and it is catalogued under the identifier CCRIS 2154 [1].

Low-mutagenicity nitrofuran comparator for genotoxicity SAR studies
Reported rank: least active among 2-substituted analogs in TA100
Free carboxylic acid enables direct amide/hydrazide synthesis without ester hydrolysis
Eliminates a deprotection step; supports focused library derivatization
Single H-bond donor and lower logP relative to methyl ester support salt formation
May facilitate aqueous formulation and co-crystal screening

3,4-Diphenyl-5-nitro-2-furoic Acid vs. Ester/Ketone Analogs


Within the 3,4-diphenyl-5-nitrofuran chemotype, the 2-position substituent exerts a profound influence on both biological activity and physicochemical behavior, making generic substitution invalid. The structure-activity relationship study by Ichikawa et al. demonstrated that the nature of the 2-substituent dramatically alters mutagenic potency in Salmonella typhimurium, with the free carboxylic acid (COOH) representing the lowest-activity endpoint among the carbonyl-containing analogs tested—ranking below the methyl ester (COOCH3), bromoacetyl (COCH2Br), and acetyl (COCH3) derivatives [1]. Furthermore, the free acid's ionization state (pKa), hydrogen-bond donor capacity, and solvent partition properties fundamentally differ from the ester prodrug or ketone forms, which directly impacts solubility, passive membrane permeability, and potential for salt formation in formulation. Procuring a non-specific analog without confirming the 2-substituent identity risks introducing unintended genotoxicity, altered metabolic activation pathways, and irreproducible biological results [1].

2-Substituent mismatch alters genotoxic profile
The methyl ester, acetyl, and bromoacetyl analogs exhibit higher mutagenic potency in TA100; substituting any of them for the free acid may shift assay response upward by >2.7-fold.
Ionization and permeability may not transfer
The free acid ionizes at physiological pH, enabling salt formation, while the ester remains neutral. This difference can alter solubility, membrane flux, and bioanalytical extraction behavior.
Synthetic entry point diverges
Starting from the methyl ester requires a hydrolysis step before derivatization; direct procurement of the acid avoids this additional chemistry, reducing material loss and steps.

3,4-Diphenyl-5-nitro-2-furoic Acid: Evidence vs. Analogs


Mutagenicity in TA100

3,4-Diphenyl-5-nitro-2-furoic acid (COOH) was the least mutagenic compound among the 2-substituted, 3,4-diphenyl-5-nitrofurans tested in Salmonella typhimurium strain TA100. The relative rank order of activity was COOCH3 (methyl ester) > COCH2Br (bromoacetyl) > COCH3 (acetyl) > COOH (free acid) [1]. Quantitative revertant data from the same research group show the methyl ester produced 114 rev/nmol, the acetyl analog produced 31 rev/nmol, and the bromoacetyl analog produced 70 rev/nmol in TA100, indicating the free acid is at least 2- to 3-fold less mutagenic than the acetyl derivative and even lower relative to the methyl ester [2].

Mutagenicity
Reported
≥2.7× lower revertants
Supports low-signal comparator selection for nitrofuran SAR panels
Rank order in TA100: COOCH₃ > COCH₂Br > COCH₃ > COOH
Mutagenicity Genotoxicity Screening Structure-Activity Relationship

Carboxylic Acid Synthetic Handle

The 2-carboxylic acid group of 3,4-diphenyl-5-nitro-2-furoic acid serves as a versatile synthetic handle for generating diverse derivatives—including amides, esters, hydrazides, and heterocyclic conjugates—through well-established carbodiimide-mediated coupling or acid chloride activation. This is in direct contrast to the methyl ester analog (methyl 3,4-diphenyl-5-nitro-2-furoate), which must first be hydrolyzed to the free acid before further diversification, adding a synthetic step and reducing overall yield. The synthetic route to the free acid has been demonstrated as a precursor to a full series of antimicrobial derivatives; the methyl ester itself was the starting material for nitration, after which hydrolysis to the free acid enabled subsequent amide and thiazole formation [1].

Synthetic handle
Class-level
Direct coupling without hydrolysis
Reduces synthetic steps; facilitates amide/hydrazide library synthesis
Ester requires stoichiometric base hydrolysis before derivatization
Synthetic Chemistry Derivative Library Synthesis Prodrug Design

Physicochemical Profile: Free Acid vs. Ester

3,4-Diphenyl-5-nitro-2-furoic acid possesses one hydrogen bond donor (the carboxylic acid proton) and five hydrogen bond acceptors, with a computed XLogP3 of 4.3 and a rotatable bond count of 3 [1]. In comparison, the methyl ester analog (methyl 3,4-diphenyl-5-nitro-2-furoate, CAS 52101-39-0) has zero hydrogen bond donors and an additional rotatable bond due to the methoxy group, which predictably increases lipophilicity (estimated XLogP3 of approximately 4.8-5.2 based on fragment contribution methods) and reduces aqueous solubility at physiological pH. The free acid is capable of forming pharmaceutically relevant salts with alkaline counterions, whereas the ester cannot ionize and remains neutral across all pH ranges. These differences directly impact oral absorption potential, formulation strategies, and bioanalytical sample preparation (e.g., acid-base extraction).

Physicochemical
Class-level
HBD: 1 vs 0; XLogP3: 4.3 vs ~4.8–5.2
Enables salt formation; alters solubility profile relative to ester
Rotatable bonds: 3 (acid) vs 4 (ester)
Physicochemical Properties Drug-Likeness Solubility

3,4-Diphenyl-5-nitro-2-furoic Acid: Key Use Cases


Genotoxicity Screening Negative Control

In Ames test screening panels for nitrofuran-containing libraries, 3,4-diphenyl-5-nitro-2-furoic acid serves as the lowest-activity reference point among 2-substituted 3,4-diphenyl-5-nitrofurans. Because it shows markedly reduced revertant induction in TA100 relative to the methyl ester, acetyl, and bromoacetyl analogs, it is the preferred negative or low-signal control when designing structure-activity relationship studies aimed at decoupling antibacterial efficacy from mutagenic potential [1] [2].

Medicinal Chemistry Library Synthesis

For research groups synthesizing amide, hydrazide, or heterocyclic conjugates of the 5-nitrofuran pharmacophore, procuring the free carboxylic acid eliminates the hydrolysis step required when starting from the methyl ester. This directly translates to higher overall yields and shorter synthetic sequences when generating focused compound libraries for antimicrobial or anticancer screening programs [3].

Salt & Co-Crystal Screening

The single carboxylic acid proton of 3,4-diphenyl-5-nitro-2-furoic acid enables systematic salt formation with pharmaceutically acceptable bases (e.g., sodium, potassium, meglumine) or co-crystal engineering with complementary co-formers. This option is unavailable for the corresponding methyl ester or acetyl analogs, making the free acid the mandatory starting material for solid-form optimization aimed at enhancing dissolution rate, hygroscopicity, or compressibility [4].

Application
Selection Property
Validation Focus
Genotoxicity screening comparator
Lowest reported mutagenic response among 2-substituted analogs
Ames TA100 revertant panel; comparator rank confirmation
Medicinal chemistry library synthesis
Free carboxylic acid for direct amide/hydrazide coupling
Coupling efficiency; yield relative to hydrolysis route
Salt & co-crystal screening
Single ionizable proton enables systematic salt formation
Solid-form characterization; dissolution rate and stability
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